molecular formula C7H5BrN2 B040293 6-Bromoimidazo[1,2-a]pyridine CAS No. 6188-23-4

6-Bromoimidazo[1,2-a]pyridine

Cat. No.: B040293
CAS No.: 6188-23-4
M. Wt: 197.03 g/mol
InChI Key: FXPMFQUOGYGTAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a bromine atom at the 6th position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with bromoacetaldehyde diethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate imidazo[1,2-a]pyridine, which is subsequently brominated at the 6th position .

Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of robust reaction conditions and efficient purification techniques to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Uniqueness: 6-Bromoimidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPMFQUOGYGTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383767
Record name 6-Bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6188-23-4
Record name 6-Bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Reflux a solution of 2-amino-5-bromo-pyridine (Maybridge; 1.0 g, 5.78 mmol), 50% aqueous chloroacetaldehyde (2 mL, 12.7 mmol) in acetonitrile (100 mL) for 14 h. Dilute the reaction with saturated aqueous sodium bicarbonate and extract into ethyl acetate. Flash chromatography using appropriate ethyl acetate/hexane mixtures gives 0.95 g (83%) of the subtitled compound as a tan solid. MS (electrospray, m/z) 196.7, 198.7 (M+1). 1H NMR (400 MHz, DMSO-d6) δ 8.9 (d, J=1.5 Hz, 1H), 7.90 (s, 1H), 7.58 (d, J=1.5 Hz, 1H), 7.53 (d, J=9.2 Hz, 1H), 7.29 (dd, J=9.2, 2 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

According to a method known from a literature [M. Yamanaka et al., Chemical & Pharmaceutical Bulletin (Chem. Pharm. Bull.), 1991, vol. 39, p.1556], the title compound (Intermediate 109, 3.36 g) was obtained from commercially available bromoacetaldehyde-diethyl acetal (4.7 ml, WAKO) and 2-amino-5-bromopyridine (4.32 g, Ald). Mass (LCMS): 197 (M+), retention time: 0.73 minutes (elution condition: B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In step 13-1, chloracetaldehyde (55% in water, 0.27 mL, 4.5 mmol) and NaHCO3 (143 mg, 1.7 mmol) were added to a solution of 5-bromopyridin-2-amine (173 mg, 1 mmol) in EtOH (7 mL). The mixture was heated to reflux and continued overnight. The reaction mixture was cooled to room temperature and concentrated under vacuum. Dichloromethane was added to extract the residue. The organic layer was washed with water, brine, dried over Na2SO4, filtered, and evaporated to give the crude product. The crude was purified column chromatography (Silica gel, EtOAc/Hexane, gradient) to give 6-bromoimidazo[1,2-a]pyridine (13-1).
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2.00 g of 2-amino-5-bromopyridine (3) is dissolved in ethanol (35 mL), and chloroacetaldehyde in water (2.52 mL, 6.1 mol/L) was added and the reaction mixture was heated at reflux for 3 hours. The reaction mixture was concentrated, and saturated aqueous NaHCO3 was added to the residue, and it is extracted with ethyl acetate. After conventional workup afford 2.30 g of the titled compound as a brown powder (yield: 100%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.52 mL
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
6-Bromoimidazo[1,2-a]pyridine
Reactant of Route 4
6-Bromoimidazo[1,2-a]pyridine
Reactant of Route 5
6-Bromoimidazo[1,2-a]pyridine
Reactant of Route 6
6-Bromoimidazo[1,2-a]pyridine
Customer
Q & A

Q1: What are the primary applications of 6-Bromoimidazo[1,2-a]pyridine in medicinal chemistry?

A1: this compound serves as a versatile building block in synthesizing diverse bioactive compounds. Its reactivity allows for modifications at the bromine atom and the imidazo[1,2-a]pyridine core. Researchers have explored its derivatives for potential anticonvulsant [, ], anti-cancer [], and anti-tuberculosis [] activities.

Q2: How is this compound typically utilized in organic synthesis?

A2: The bromine atom in this compound makes it amenable to various palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura reaction. This reaction enables the introduction of diverse boronic acid or ester partners, expanding the structural diversity accessible from this scaffold. For instance, researchers successfully synthesized ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate via a regioselective borylation reaction using this compound as the starting material [].

Q3: Can you provide an example of how structural modifications on the this compound scaffold influence its biological activity?

A3: Studies have shown that introducing various amine substituents to the carboxylic acid group of this compound-2-carboxylic acid can significantly impact the resulting compounds' anti-tuberculosis and anti-cancer activities []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological profiles of this compound derivatives.

Q4: Are there any computational studies on this compound and its derivatives?

A4: Yes, researchers have employed computational methods to investigate the electronic properties, molecular interactions, and potential biological activities of this compound derivatives. For example, a study explored the electronic excitation properties of Ethyl this compound-2-carboxylate in various solvents using computational techniques [].

Q5: What is known about the crystal structure of this compound derivatives?

A5: Crystallographic studies on Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate revealed the presence of two independent molecules within the asymmetric unit, stabilized by hydrogen bonding interactions []. This information provides valuable insights into the three-dimensional arrangement and intermolecular forces influencing the properties of these compounds.

Q6: Have there been any reports on the synthesis of radiolabeled this compound derivatives?

A6: Researchers successfully synthesized a 14C-labeled analog of the cardiotonic agent loprinone, utilizing this compound as a key starting material []. This radiolabeled compound could prove valuable in pharmacokinetic and metabolic studies, aiding in understanding the drug's behavior within biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.